4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid
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Overview
Description
“4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid” is a chemical compound with the molecular formula C14H14N2O4 and a molecular weight of 274.28 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14N2O4/c1-3-20-14(19)12-8-15-16(9(12)2)11-6-4-10(5-7-11)13(17)18/h4-8H,3H2,1-2H3,(H,17,18) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Structural Analysis and Applications
Further research on the compound extends into the structural analysis and potential applications of pyrazole derivatives. For instance, the crystal structure of a closely related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, has been elucidated, revealing insights into the conformational properties and molecular interactions that may influence the compound's reactivity and potential applications in material science or pharmaceuticals (Faizi, Ahmad, & Golenya, 2016).
Reaction Mechanisms and Transformations
Research also explores the intricate reaction mechanisms and transformations involving pyrazole carboxylic acid derivatives. This includes the study of medium and structural effects on the ionization constants of such compounds, providing valuable data for understanding their behavior in various solvents and conditions, which is crucial for their application in synthetic methodologies and chemical industries (Alkan et al., 2009).
Catalysis and Organic Synthesis
Ionic liquids containing plant-derived benzoate anions, similar in structure to 4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid, exhibit supramolecular polymeric aggregation. These compounds have been studied for their impact on organic catalysis, particularly in aqueous media. The aggregation behavior of these ionic liquids influences their catalytic activity, offering a novel approach to catalysis and synthesis of organic compounds, such as tetrahydrobenzo[b]pyran derivatives (Javed et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
4-(4-ethoxycarbonyl-5-methylpyrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(19)12-8-15-16(9(12)2)11-6-4-10(5-7-11)13(17)18/h4-8H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHFVWNBYSYVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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